molecular formula C21H21NO3 B11230853 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B11230853
M. Wt: 335.4 g/mol
InChI Key: YHPLKGSJUXUKDX-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C21H21NO3/c1-15-5-3-4-6-19(15)22-21(23)14-12-18-11-13-20(25-18)16-7-9-17(24-2)10-8-16/h3-11,13H,12,14H2,1-2H3,(H,22,23)

InChI Key

YHPLKGSJUXUKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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